

Technical Support Center: Tin-Based Perovskite Solar Cells with SnBr₂ Additives

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Compound of Interest

Compound Name: Tin(2+);dibromide

Cat. No.: B160491

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This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with tin-based perovskite solar cells, with a specific focus on degradation pathways involving SnBr₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway in tin (Sn)-based perovskite solar cells?

The predominant degradation mechanism in tin-based perovskite solar cells is the oxidation of tin from its active Sn(II) state to the Sn(IV) state ($\text{Sn}^{2+} \rightarrow \text{Sn}^{4+}$).^{[1][2]} This oxidation is a significant impediment to the long-term stability and performance of these devices.^[1] The process creates deep-level defects within the perovskite crystal lattice, which act as non-radiative recombination centers, trapping charge carriers and reducing the overall power conversion efficiency (PCE).

Q2: How do environmental factors like oxygen and moisture accelerate degradation?

Oxygen and moisture are major external factors that significantly accelerate the degradation of tin-based perovskites.^{[3][4]}

- **Oxygen:** In the presence of oxygen, Sn^{2+} readily oxidizes to Sn^{4+} . This process can lead to the formation of decomposition products such as tin oxide (SnO_2) and tin iodide (SnI_4).^{[2][3]}

- **Moisture:** Water molecules can hydrate the perovskite structure, weakening its chemical bonds and making it more susceptible to decomposition.[4] The combined action of moisture and oxygen is particularly detrimental, creating a cyclic degradation mechanism where reaction byproducts can catalyze further decay.[5][6]

Q3: What is the intended role of adding SnBr_2 to the perovskite precursor solution?

SnBr_2 is commonly used as an additive in tin-based perovskite formulations. Its primary intended role is to improve film quality and device stability through several mechanisms:

- **Defect Passivation:** SnBr_2 can help to passivate defects at the grain boundaries and surface of the perovskite film, reducing charge carrier recombination.
- **Inhibition of Sn^{2+} Oxidation:** It can act as a reducing agent or create a more chemically stable environment that slows the oxidation of Sn^{2+} to Sn^{4+} . [1]
- **Crystallization Control:** The addition of SnBr_2 can influence the crystallization kinetics of the perovskite film, often leading to larger grain sizes and improved morphology.

Q4: My perovskite film's color changed from dark brown to yellowish. What does this indicate?

This color change is a classic visual indicator of perovskite film degradation. The dark brown or black color is characteristic of the desired, phase-pure perovskite material. Upon degradation, the perovskite structure breaks down into wider bandgap materials, such as lead iodide (PbI_2) in lead-based systems or other decomposition products in tin-based cells, which are typically yellow.[4] This change signifies a loss of the material's ideal light-absorbing properties.

Troubleshooting Guide

Problem 1: My device efficiency drops rapidly after fabrication, even when stored in an inert environment.

- **Possible Cause 1: Precursor Solution Instability.** The precursor solution itself may be a source of Sn(IV) . Certain solvents, like dimethyl sulfoxide (DMSO), can oxidize Sn(II) to Sn(IV) even before film deposition, especially under acidic conditions or during the annealing process.[7][8]

- Troubleshooting Steps:
 - Use Fresh Precursors: Always use freshly prepared precursor solutions.
 - Optimize Solvents: Consider alternative solvents or solvent mixtures that are less oxidizing than DMSO.
 - Control Temperature: Lower the annealing temperature and duration to the minimum required for proper film formation to reduce thermally-driven oxidation in solution.[7]
 - Characterize Precursors: Use ^{119}Sn -NMR spectroscopy on the precursor solution to quantify the initial Sn(IV) content.[7][8]

Problem 2: The device shows poor stability under continuous illumination (light soaking).

- Possible Cause 1: Photochemical Degradation. Light soaking can generate reactive species and accelerate the oxidation of Sn^{2+} . [3] This is often exacerbated by the presence of residual oxygen or moisture within the device layers or encapsulation.
- Possible Cause 2: Ion Migration. Under illumination and electrical bias, mobile ions (like iodide vacancies) can migrate within the perovskite layer.[9] This can lead to an accumulation of defects at the interfaces with the charge transport layers, creating barriers to charge extraction and increasing recombination.[9][10]
- Troubleshooting Steps:
 - Improve Encapsulation: Use high-quality, hermetic encapsulation to prevent the ingress of oxygen and moisture during operation.
 - Interface Engineering: The choice of hole transport layer (HTL) and electron transport layer (ETL) is critical. Some transport materials can react with the perovskite or are more prone to creating defects at the interface.[9][11] Experiment with different HTL/ETL materials known for better stability.
 - Perform TRPL Analysis: Use Time-Resolved Photoluminescence (TRPL) to measure the charge carrier lifetime before and after light soaking. A significant decrease indicates the formation of new recombination centers.[1]

Problem 3: Device performance is inconsistent across the substrate, with high variability between cells.

- Possible Cause: Non-uniform Film Morphology. Inhomogeneous crystallization can lead to pinholes, small grains, and numerous grain boundaries. These areas act as preferential sites for degradation to begin, as they allow easier penetration of oxygen and moisture.
- Troubleshooting Steps:
 - Optimize SnBr₂ Concentration: The amount of SnBr₂ can affect crystallization. Titrate the concentration to find the optimal balance between improved stability and uniform film formation.
 - Refine Deposition Technique: Optimize spin-coating parameters (speed, duration, acceleration) and anti-solvent dripping methods to promote the growth of a dense, uniform film with large grains.
 - Characterize Morphology: Use Scanning Electron Microscopy (SEM) to visually inspect film uniformity and grain size.

Data Presentation: Performance Metrics

The following table presents representative data on how SnBr₂ concentration can influence the performance and stability of FASnI₃-based perovskite solar cells.

SnBr ₂ Conc. (mol%)	Initial PCE (%)	PCE after 100h (Air, 40% RH)	Voc (V)	Jsc (mA/cm ²)	Fill Factor (%)
0% (Control)	8.5%	1.2%	0.55	24.1	64
2%	10.2%	4.5%	0.62	24.8	66
5% (Optimal)	11.8%	8.1%	0.68	25.5	68
10%	10.5%	6.3%	0.65	25.1	65

Note: Data is illustrative and serves as an example for comparison.

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) for Tin Oxidation State Analysis

- Objective: To quantify the relative amounts of Sn(II) and Sn(IV) on the surface of the perovskite film.
- Methodology:
 - Sample Preparation: Fabricate perovskite films on conductive substrates (e.g., ITO glass). For depth profiling, prepare samples for argon ion sputtering. Handle samples in an inert environment (glovebox) and transfer them to the XPS chamber using a vacuum transfer module to prevent ambient exposure.
 - Instrumentation: Use a monochromatic Al K α X-ray source. Calibrate the binding energy scale by setting the adventitious Carbon 1s peak to 284.8 eV.
 - Data Acquisition: Acquire high-resolution spectra for the Sn 3d region (typically 480-500 eV). The Sn 3d_{5/2} peak for Sn(II) is located at approximately 486.2 eV, while the peak for Sn(IV) appears at a higher binding energy, around 487.0 eV.
 - Data Analysis: Deconvolute the acquired Sn 3d spectra using fitting software (e.g., CasaXPS). Fit the peaks corresponding to Sn(II) and Sn(IV) and calculate their respective areas. The ratio of [Sn(IV)] / ([Sn(II)] + [Sn(IV)]) provides the percentage of oxidized tin.

Protocol 2: UV-Vis Spectroscopy for Monitoring Film Degradation

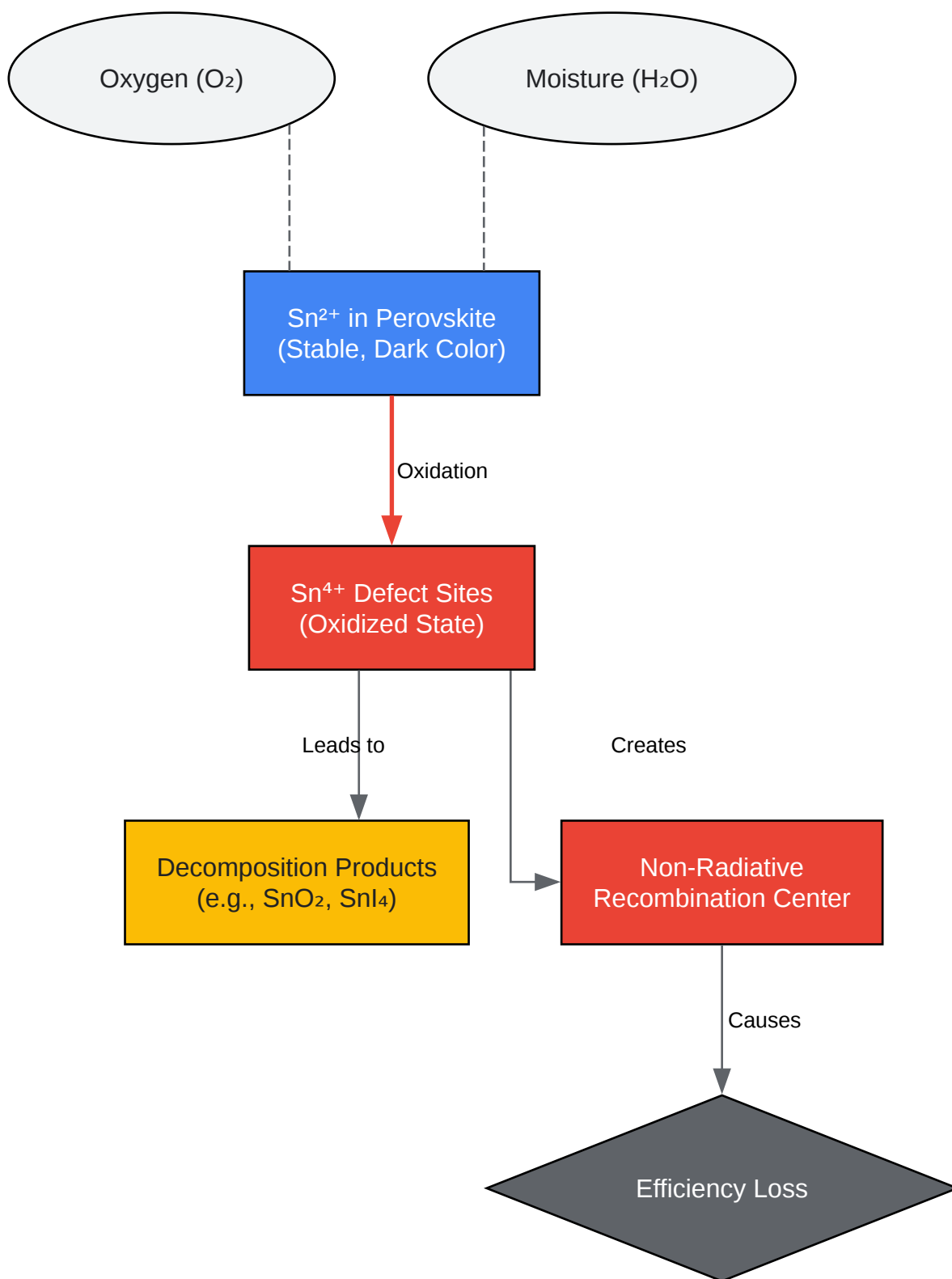
- Objective: To track the decomposition of the perovskite film by observing changes in its optical absorption.
- Methodology:
 - Sample Preparation: Deposit perovskite films on transparent substrates (e.g., glass).
 - Baseline Measurement: Immediately after fabrication, measure the absorption spectrum of the fresh film using a UV-Vis spectrophotometer over a range of 300-1100 nm.[\[12\]](#)

- Aging Conditions: Expose the film to specific degradation factors (e.g., ambient air, 40% relative humidity, continuous 1-sun illumination).
- Time-Series Measurement: Record the absorption spectrum at regular time intervals (e.g., 0h, 1h, 5h, 24h, 100h).
- Data Analysis: Monitor the decrease in absorption intensity across the visible and near-infrared range, which corresponds to the main perovskite phase.^[12] The emergence of a new absorption edge or peak at lower wavelengths (e.g., ~500 nm) can indicate the formation of degradation byproducts.

Protocol 3: Time-Resolved Photoluminescence (TRPL) for Carrier Lifetime Analysis

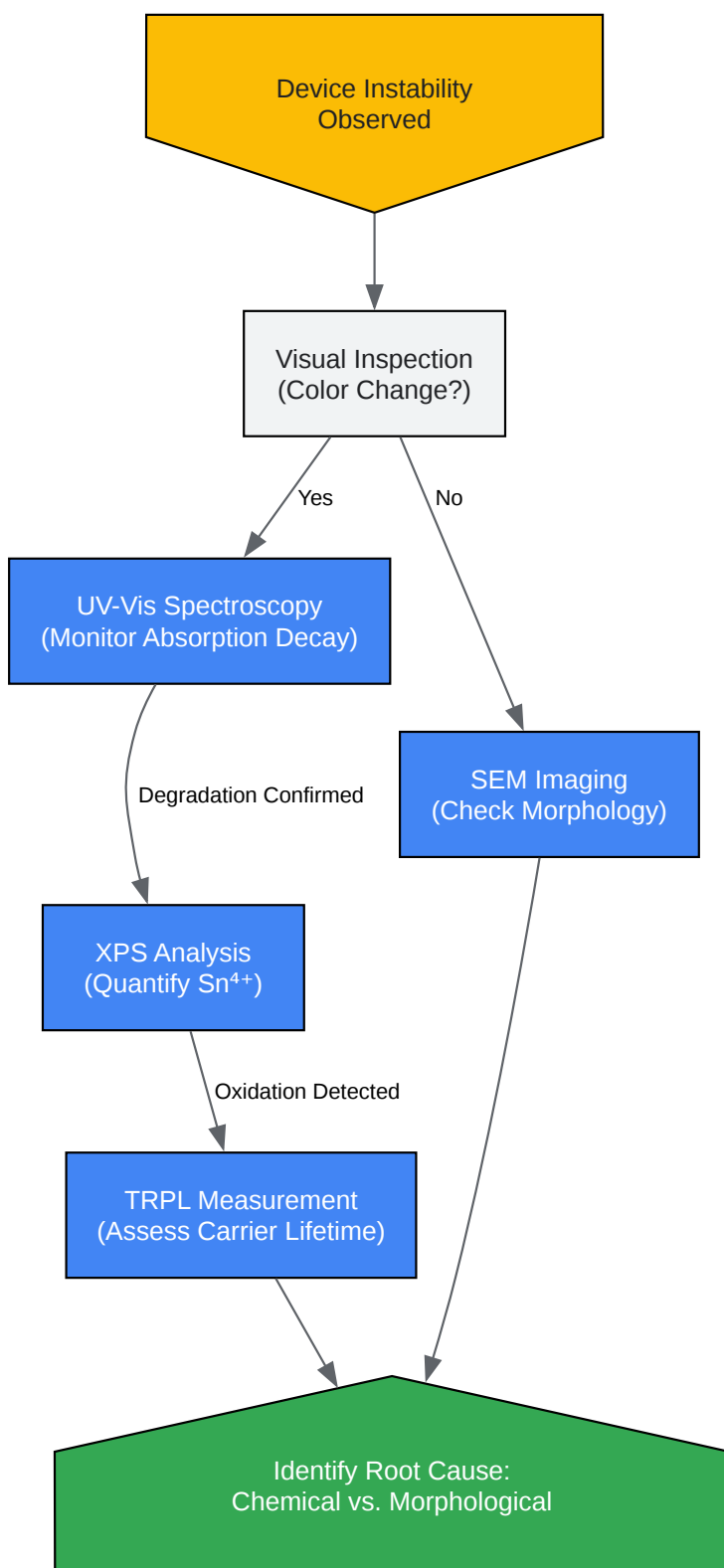
- Objective: To measure the photoluminescence decay dynamics to understand how degradation impacts charge carrier recombination.
- Methodology:
 - Sample Preparation: Prepare perovskite films on glass substrates. It is often useful to measure complete device stacks (e.g., glass/ETL/Perovskite/HTL) to probe interfaces.^[1]
 - Instrumentation: Use a pulsed laser with a wavelength suitable for exciting the perovskite (e.g., 405 nm or 640 nm). The photoluminescence signal is detected using a time-correlated single photon counting (TCSPC) system.
 - Data Acquisition: Measure the PL decay curve for a fresh film and for films that have been subjected to aging or stress conditions.
 - Data Analysis: Fit the decay curves with a bi-exponential or tri-exponential function: $I(t) = A_1 \exp(-t/\tau_1) + A_2 \exp(-t/\tau_2)$. The lifetimes (τ_1 and τ_2) represent different recombination pathways (e.g., surface vs. bulk). A significant decrease in the average carrier lifetime in the degraded sample indicates the introduction of new non-radiative recombination pathways, likely caused by Sn^{4+} defects.

Visualizations: Pathways and Workflows



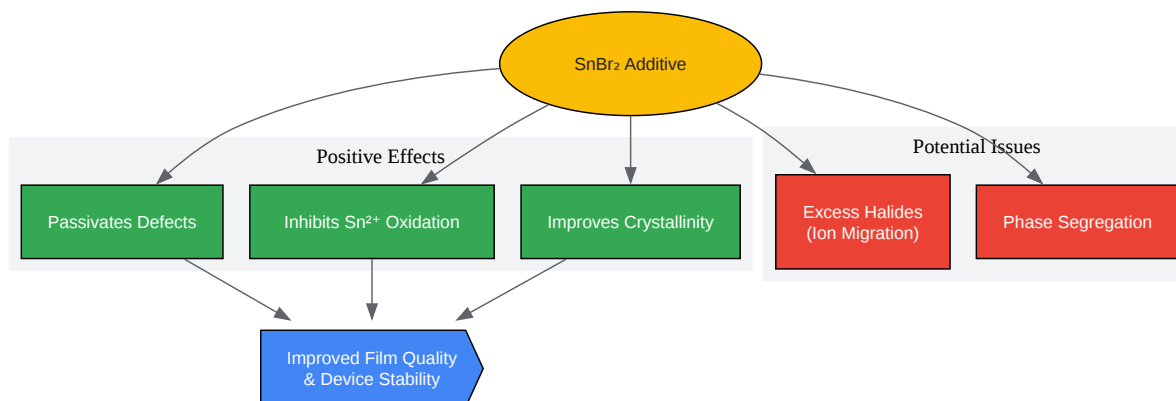
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Caption: Primary degradation pathway via Sn^{2+} oxidation in tin-based perovskites.



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Caption: Experimental workflow for diagnosing degradation in perovskite films.



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Caption: The dual role of SnBr₂ as a stability-enhancing additive.

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